molecular formula C26H40Cl2N2O3 B2824251 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1215602-24-6

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No.: B2824251
CAS No.: 1215602-24-6
M. Wt: 499.52
InChI Key: VROKEPDWBFLKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C26H40Cl2N2O3 and its molecular weight is 499.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Properties

Synthesis and Pharmacological Properties

This compound belongs to a group of chemicals that have been synthesized and studied for their potential pharmacological properties, such as anti-inflammatory, analgesic, and peripheral N-cholinolytic activities. A notable example of related work involves the synthesis of derivatives that exhibit these biological effects, highlighting the potential utility of this compound in research related to these pharmacological areas (Геворгян et al., 2017).

Antidepressant Activity

Research into derivatives of this compound has revealed their design and synthesis aimed at targeting the 5-HT1A serotonin receptors and serotonin transporter, proposing a dual mechanism of action for antidepressant activity. These studies contribute to the understanding of how structural modifications can influence the pharmacological profile, potentially offering insights into new classes of antidepressants (Martínez-Esparza et al., 2001).

Structural Analysis and Drug Design

Molecular Docking and Structural Analysis

Investigations have been carried out on structurally similar arylpiperazine derivatives, examining their binding mechanisms with receptors such as the α1A-adrenoceptor. These studies, involving time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking, offer valuable insights for drug design, especially in developing highly selective antagonists (Xu et al., 2016).

Chemical Reactions and Properties

Reactivity and Chemical Properties

Research on the compound's analogs has explored their reactivity, including hydrolysis reactions and interactions with various chemical agents. These studies provide foundational knowledge of the chemical behavior and potential applications of these compounds in further pharmaceutical research (Iwanami et al., 1964).

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[2-(4-tert-butylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O3.2ClH/c1-26(2,3)23-9-11-25(12-10-23)31-18-17-30-21-24(29)20-28-15-13-27(14-16-28)19-22-7-5-4-6-8-22;;/h4-12,24,29H,13-21H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROKEPDWBFLKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.